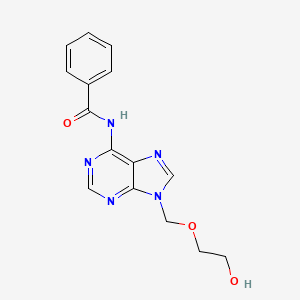

N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide

描述

属性

CAS 编号 |

72710-11-3 |

|---|---|

分子式 |

C15H15N5O3 |

分子量 |

313.31 g/mol |

IUPAC 名称 |

N-[9-(2-hydroxyethoxymethyl)purin-6-yl]benzamide |

InChI |

InChI=1S/C15H15N5O3/c21-6-7-23-10-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-4-2-1-3-5-11/h1-5,8-9,21H,6-7,10H2,(H,16,17,19,22) |

InChI 键 |

JSAHQYNVINTKPU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)COCCO |

产品来源 |

United States |

准备方法

Nucleophilic Substitution for N9-Substitution

- The 9-position of purine is nucleophilic and can be alkylated by reacting 6-chloropurine or 6-aminopurine derivatives with 2-hydroxyethoxymethyl halides (e.g., 2-hydroxyethoxymethyl chloride or bromide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction temperature is controlled between 0°C to 80°C to optimize yield and minimize side reactions.

Amidation at the 6-Position

- The 6-position of the purine ring, bearing an amino or chloro substituent, is converted to the benzamide by reaction with benzoyl chloride or benzamide derivatives.

- Amidation is typically performed in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane or tetrahydrofuran (THF).

- Alternatively, direct substitution of 6-chloropurine derivatives with benzamide under heating can be employed.

Protection and Deprotection Strategies

- Hydroxyl groups on the 2-hydroxyethoxy substituent may be protected as silyl ethers (e.g., TBDMS) or acetates during intermediate steps to prevent side reactions.

- Deprotection is achieved by treatment with fluoride sources (e.g., tetrabutylammonium fluoride) or mild acidic conditions.

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| N9-Alkylation | 2-Hydroxyethoxymethyl chloride, K2CO3 | DMF | 50-70°C | 65-80 | Base-mediated substitution |

| Amidation at C6 | Benzoyl chloride, DCC, DMAP | DCM or THF | 0-25°C | 70-85 | Coupling agent mediated |

| Deprotection (if applicable) | TBAF or mild acid | THF or MeOH | RT | Quantitative | Removal of silyl protecting groups |

Enzymatic Glycosylation and Transglycosylation

Although more common for nucleoside analogues, enzymatic methods can be adapted for purine derivatives to achieve stereospecific coupling of sugar moieties, potentially applicable to hydroxyethoxy substituents. This involves using nucleoside phosphorylases or glycosyltransferases to couple sugar phosphates with purine bases, offering stereochemical control but requiring enzyme availability and optimization.Mitsunobu Reaction

The Mitsunobu reaction can be employed to couple the hydroxyethoxy group to the purine nitrogen under mild conditions using reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD). This method is useful for inversion of stereochemistry and can be adapted for selective N9 substitution.

- Recent patent literature (e.g., WO2024112877A1 and TW202434611A) describes methods for synthesizing purine derivatives with hydroxyalkyl substituents, emphasizing the importance of reaction conditions to maximize regioselectivity and yield.

- Optimization of base strength, solvent polarity, and temperature is critical to avoid side reactions such as O-alkylation or multiple substitutions.

- Use of protecting groups on hydroxyl functionalities improves product purity and yield by preventing polymerization or side reactions during coupling steps.

- Purification is typically achieved by preparative HPLC or recrystallization, with purity >95% reported for similar compounds.

The preparation of N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide involves strategic N9 substitution of the purine ring with a hydroxyethoxymethyl group followed by amidation at the 6-position with benzamide derivatives. The most common and effective methods employ base-mediated nucleophilic substitution and carbodiimide-mediated amidation. Protection of hydroxyl groups and careful control of reaction conditions are essential for high yield and purity. Alternative enzymatic and Mitsunobu methods offer stereochemical advantages but require more specialized conditions. The synthesis protocols are well-documented in recent patents and literature, providing a robust framework for producing this compound for research and pharmaceutical applications.

化学反应分析

Types of Reactions

N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学研究应用

N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with nucleic acids and proteins.

Industry: Utilized in the development of pharmaceuticals and diagnostic reagents.

作用机制

The mechanism of action of N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the replication of viral DNA, thereby inhibiting the proliferation of the virus. The compound targets viral DNA polymerase, an enzyme crucial for viral replication .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The following compounds share the N-(9H-purin-6-yl)benzamide core but differ in substituents and functional groups:

Key Observations :

Key Observations :

Analytical Data (LC/MS and NMR)

LC/MS Profiles

Key Observations :

- Retention times correlate with hydrophobicity; benzoylsulfanyl derivatives elute later .

- Mass accuracy (e.g., 777.6 vs. 777.9) validates synthetic precision .

NMR Data

- Target Compound : Expected 1H NMR signals for (2-hydroxyethoxy)methyl (δ ~3.5–4.5 ppm) and benzamide (δ ~7.5–8.5 ppm).

- Fluorinated Analog () : 3-Fluoro group causes deshielding (δ ~5.0–5.5 ppm for tetrahydrofuran protons) .

- Morpholino Derivative (): Trityl protons appear as multiplets (δ ~6.8–7.5 ppm) .

生物活性

N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide, also referred to as N-[9-(2-hydroxyethoxymethyl)purin-6-yl]benzamide, is a compound of significant interest in medicinal chemistry due to its potential anticancer properties and other biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : C15H15N5O3

- Molecular Weight : 313.311 g/mol

- CAS Number : 72710-11-3

The biological activity of this compound primarily revolves around its interaction with cellular processes that regulate cell proliferation and apoptosis. The compound has been shown to:

- Induce Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibit Cell Proliferation : Studies indicate that it reduces the growth rate of various cancer cell lines.

- Synergistic Effects : When combined with other agents like fludarabine, it enhances cytotoxic effects, suggesting potential for combination therapies.

Biological Activity Data

A series of studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. The effective concentrations (EC50) range from 3 to 39 μM, indicating a dose-dependent response in inhibiting cancer cell proliferation.

Table 1: Cytotoxicity Data of this compound

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 25 | Inhibition of cell cycle progression |

| A549 | 10 | Synergistic effect with fludarabine |

| Jurkat | 39 | Activation of caspase pathways |

Study 1: Antitumor Activity in Vivo

A recent study investigated the in vivo antitumor efficacy of this compound using mouse models. The results demonstrated that while the compound exhibited moderate antitumor activity, its combination with fludarabine showed significant improvements in tumor reduction compared to controls.

Study 2: Prodrug Development

Research focused on developing water-soluble prodrugs of this compound. These prodrugs were synthesized to enhance bioavailability and were tested for their cytotoxic effects against cancer cell lines. The findings revealed that these prodrugs maintained similar biological activity while improving solubility profiles.

Interaction with Biological Targets

This compound has been shown to inhibit specific enzymes involved in methylation processes, which are critical in various diseases, including cancer. Molecular docking studies suggest that this compound may interact with:

- Nicotinamide N-methyltransferase - Inhibiting this enzyme could lead to therapeutic benefits in conditions associated with aberrant methylation.

- Enzymes involved in nucleotide metabolism , potentially affecting DNA synthesis and repair mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。